molecular formula C7H13N3 B1437509 (3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine CAS No. 919347-92-5

(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine

Cat. No. B1437509
M. Wt: 139.2 g/mol
InChI Key: FGGCEAQMRNSHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine” is a chemical compound with the CAS Number: 1033076-71-9 . It has a molecular weight of 280.75 . The IUPAC name of this compound is 3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a compound with a similar structure, 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene, was synthesized with a good yield (90%) through a two-step approach . The first step involved the reaction of trimethylchlorosilane, sodium iodide, and acetylacetone to produce an intermediate. The intermediate was then reacted with N2H4⋅H2O in ethanol to yield the final product .


Molecular Structure Analysis

The molecular structure of “(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine” can be analyzed using various spectroscopic techniques such as NMR spectroscopy . The structure of a similar compound, bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthate, has been established using X-ray diffraction .


Chemical Reactions Analysis

The compound 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole was prepared in high yield through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine” can be determined using various techniques. For instance, NMR spectroscopy can provide information about the chemical structure of the compound . The compound is also described as a powder .

Scientific Research Applications

  • Scientific Field: Crystallography

    • Application Summary : “(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine” is used in the synthesis of complex crystal structures .
    • Methods of Application : Under an argon atmosphere, the reaction of 4-amino-3,5-dimethyl-1-pyrazole with tetrafluoroterephthalic acid in anhydrous methanol was conducted at room temperature overnight. The solvent was removed in vacuo. The colourless crystals of the compound, suitable for X-ray analysis, were obtained by slow evaporation at room temperature from an anhydrous methanol and toluene solution .
    • Results or Outcomes : The crystal structure of the neutral 3,5-dimethyl-4-aminopyrazole molecule has been described. There is a high degree of concordance in the geometric parameters in the pyrazolyl rings .
  • Scientific Field: Proteomics Research

    • Application Summary : “(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine” is used in proteomics research .
  • Scientific Field: Catalysis Research

    • Application Summary : Pyrazole-based ligands, which can be synthesized from “(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine”, are evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .

Safety And Hazards

The safety information available for “(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine” indicates that it is an irritant . More detailed safety data can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5-7(4-8-3)6(2)10-9-5/h8H,4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGCEAQMRNSHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine
Reactant of Route 3
Reactant of Route 3
(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine
Reactant of Route 4
Reactant of Route 4
(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine
Reactant of Route 5
Reactant of Route 5
(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine
Reactant of Route 6
Reactant of Route 6
(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.